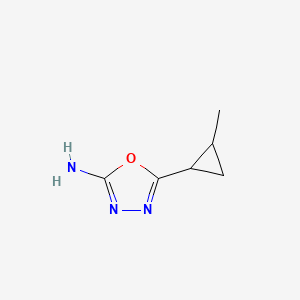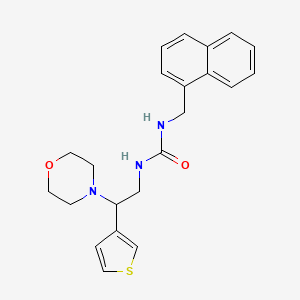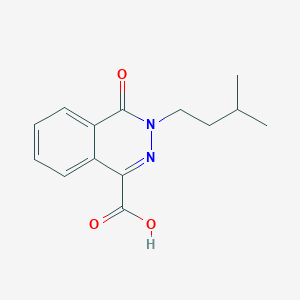![molecular formula C22H15ClF3N3S B2577268 2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478043-99-1](/img/structure/B2577268.png)
2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone” is a chemical compound with the molecular formula C22H15ClF3N3S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The compound contains an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is often found in naturally occurring compounds and is present in important neurotransmitters like serotonin and melatonin.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on hydrazide-hydrazone derivatives, including compounds similar to 2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone, has shown these compounds exhibit a wide range of biological activities. Notably, they have demonstrated significant antimicrobial properties. Łukasz Popiołek's work highlights the antimicrobial effectiveness of hydrazide-hydrazone derivatives against various pathogens, emphasizing their potential as antimicrobial agents (Popiołek, 2016; Popiołek, 2021).
Synthetic Applications
The synthesis of heterocyclic compounds is a significant area of study within organic chemistry, particularly for their applications in developing pharmaceuticals and agrochemicals. Studies by O. Mazimba and Khumo Mosarwa, and R. Fusco and F. Sannicolo, delve into the synthesis of various heterocyclic derivatives from hydrazones, showing the versatility of these compounds in generating biologically active molecules. This research points to the utility of compounds like this compound in the synthesis of complex structures with potential therapeutic benefits (Mazimba & Mosarwa, 2015; Fusco & Sannicolo, 1978).
Neurological and Neurodegenerative Disorders
Hydrazides and hydrazones are explored for their pharmacological applications beyond antimicrobial activity, including the treatment of neurological and neurodegenerative disorders. N. Agrawal et al. review highlights the potential of these compounds in treating brain-related disorders, indicating the broader therapeutic potential of hydrazide-hydrazone derivatives, including compounds similar to the one of interest (Agrawal et al., 2022).
Antitubercular Activity
The modification and evaluation of hydrazinecarboxamide derivatives for antitubercular activity against various Mycobacterium species is a critical area of research. M. Asif's review on the antitubercular activity of certain hydrazinecarboxamide derivatives underscores the significance of chemical modifications to enhance therapeutic efficacy against tuberculosis, illustrating the potential of specific hydrazide-hydrazone derivatives in tuberculosis treatment (Asif, 2014).
Mecanismo De Acción
Target of action
The compound “2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone” belongs to the class of indole derivatives. Indole derivatives are known to have diverse biological activities and can bind with high affinity to multiple receptors .
Biochemical pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their ability to interact with multiple targets .
Result of action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3S/c23-16-10-8-14(9-11-16)13-30-21-20(18-6-1-2-7-19(18)27-21)29-28-17-5-3-4-15(12-17)22(24,25)26/h1-12,27H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZUKMTVDRZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC3=CC=C(C=C3)Cl)N=NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2577185.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2577188.png)
![3-butyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577194.png)

![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2577196.png)
![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2577197.png)





![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2577205.png)

